molecular formula C14H10BrN3OS B4739167 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide

3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide

Cat. No. B4739167
M. Wt: 348.22 g/mol
InChI Key: PGTHPHFOIQKLFN-WCIBSUBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide, also known as BTTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTTAA is a type of acrylamide derivative that has a unique chemical structure, making it a valuable tool for researchers studying various biochemical and physiological processes.

Scientific Research Applications

3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide has several potential applications in scientific research. One of the most significant applications of 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is in the field of fluorescence imaging. 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide can be used as a fluorescent probe to visualize various cellular processes, including protein-protein interactions, enzyme activity, and cell signaling pathways. 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide has also been used to study the mechanisms of various diseases, including cancer and Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is based on its unique chemical structure. 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is a type of acrylamide derivative that can undergo a reversible Michael addition reaction with thiol groups. This reaction results in the formation of a thioether bond, which can be used to label proteins and other biomolecules. 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide can also undergo a photochemical reaction, resulting in the formation of a highly fluorescent species. This property makes 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide an excellent tool for fluorescence imaging.
Biochemical and Physiological Effects:
3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide has several biochemical and physiological effects. In vitro studies have shown that 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide can bind to various proteins, including albumin and transferrin. 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide can cross the blood-brain barrier and accumulate in the brain, making it a potential tool for studying brain function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is its high fluorescence quantum yield, which makes it an excellent tool for fluorescence imaging. 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is also relatively easy to synthesize and can be used in a wide range of experimental conditions. However, one limitation of 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is its potential toxicity. 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide. One potential direction is the development of new 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide derivatives with improved fluorescence properties or reduced toxicity. Another direction is the application of 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide in the study of specific cellular processes, such as protein aggregation or cell signaling pathways. Additionally, 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide could be used in the development of new diagnostic tools for various diseases, including cancer and Alzheimer's disease.
Conclusion:
In conclusion, 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is a valuable tool for scientific research due to its unique chemical structure and potential applications in various fields. The synthesis of 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide is relatively straightforward, and it has several advantages, including high fluorescence quantum yield and ease of use. However, 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide also has some limitations, including potential toxicity at high concentrations. Overall, 3-(4-bromo-2-thienyl)-2-cyano-N-(3-pyridinylmethyl)acrylamide has significant potential for future research, and its applications in fluorescence imaging and disease diagnosis make it an exciting area of study.

properties

IUPAC Name

(Z)-3-(4-bromothiophen-2-yl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3OS/c15-12-5-13(20-9-12)4-11(6-16)14(19)18-8-10-2-1-3-17-7-10/h1-5,7,9H,8H2,(H,18,19)/b11-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTHPHFOIQKLFN-WCIBSUBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C(=CC2=CC(=CS2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)CNC(=O)/C(=C\C2=CC(=CS2)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(4-bromothiophen-2-yl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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